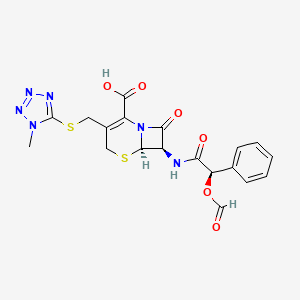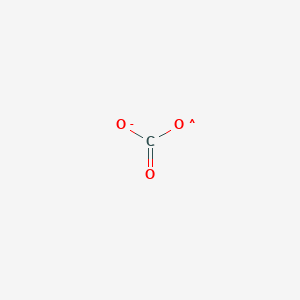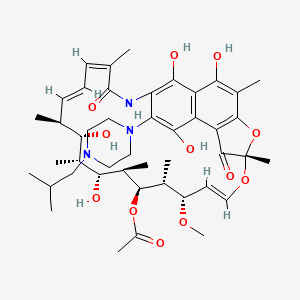
O-Formylcefamandole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Formylcefamandole: is a cephalosporin compound characterized by the presence of ®-O-formylmandelamido and N-methylthiotetrazole side groups . It is primarily used as a prodrug for cefamandole, which means it undergoes chemical conversion in the body to become the active drug . This compound is known for its antibacterial properties and is used to treat various bacterial infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: O-Formylcefamandole can be synthesized through a penicillin acylase-catalyzed reaction. This involves the reaction of D,L-O-formyl methyl mandelate with the cephalosporin nucleus at a pH of 6, resulting in the formation of this compound . The yield of this reaction is typically around 30-35% .
Industrial Production Methods: In industrial settings, this compound is often produced by mixing a suspension of sodium cefamandole at temperatures between 20°C and 30°C . This method ensures the formation of the methanolate crystalline form of sodium cefamandole, which is a precursor to this compound .
Analyse Chemischer Reaktionen
Types of Reactions: O-Formylcefamandole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include acetonitrile, water, and phosphoric acid . For mass spectrometry-compatible applications, phosphoric acid is often replaced with formic acid .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are used in different pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
O-Formylcefamandole has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of various cephalosporin derivatives.
Biology: It serves as a model compound for studying the mechanisms of action of cephalosporins.
Medicine: It is used as a prodrug for cefamandole, which is an antibiotic used to treat bacterial infections.
Industry: It is used in the production of pharmaceutical intermediates and active pharmaceutical ingredients.
Wirkmechanismus
O-Formylcefamandole exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to the death of the bacterial cell . The molecular targets involved in this process are the PBPs, which are essential for bacterial cell wall integrity .
Vergleich Mit ähnlichen Verbindungen
Cefamandole: A cephalosporin antibiotic with similar antibacterial properties.
Cefamandole nafate: A prodrug form of cefamandole with similar chemical structure and function.
Uniqueness: O-Formylcefamandole is unique due to its specific side groups, ®-O-formylmandelamido and N-methylthiotetrazole, which confer distinct pharmacokinetic properties . These side groups make it an effective prodrug for cefamandole, enhancing its stability and bioavailability .
Eigenschaften
CAS-Nummer |
57268-80-1 |
|---|---|
Molekularformel |
C19H17N6O6S2- |
Molekulargewicht |
489.5 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2R)-2-formyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H18N6O6S2/c1-24-19(21-22-23-24)33-8-11-7-32-17-12(16(28)25(17)13(11)18(29)30)20-15(27)14(31-9-26)10-5-3-2-4-6-10/h2-6,9,12,14,17H,7-8H2,1H3,(H,20,27)(H,29,30)/p-1/t12-,14-,17-/m1/s1 |
InChI-Schlüssel |
RRJHESVQVSRQEX-SUYBPPKGSA-M |
SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)O |
Isomerische SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)OC=O)SC2)C(=O)[O-] |
Kanonische SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)[O-] |
| 57268-80-1 42540-40-9 |
|
Piktogramme |
Irritant; Health Hazard |
Synonyme |
cefamandole nafate cefamandole nafate, monosodium salt, (6R-(6alpha,7beta(R*)))-isomer cefamandole nafate, monosodium salt, 14C-labeled, (6R-(6alpha,7beta,(R*)))-isomer Mandol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-bromo-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B1239036.png)
![N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-(4-methoxyphenoxy)acetamide](/img/structure/B1239037.png)
![(Z)-1-(1-methyl-5-nitroimidazol-2-yl)-N-[4-[(Z)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B1239038.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(4-methoxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate](/img/structure/B1239039.png)

![[1-amino-4-[5-(2-amino-2-carboxyethyl)-1H-imidazol-2-yl]-1-oxobutan-2-yl]-trimethylazanium](/img/structure/B1239046.png)

![(2S,3S,4R,5S)-5-acetamido-6-[(2R,3R,4R,5S,6R)-3-acetamido-5-hydroxy-2-[hydroxy-[hydroxy-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenoxy]phosphoryl]oxyphosphoryl]oxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B1239048.png)
![(3E,5E,11E,13Z)-16-[(E)-3,9-dihydroxy-4,8-dimethyl-5-oxodec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1239049.png)
![2-[(Z)-4-[(1R,2R,3R,5S)-5-chloro-2-[(E)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetic acid](/img/structure/B1239050.png)
